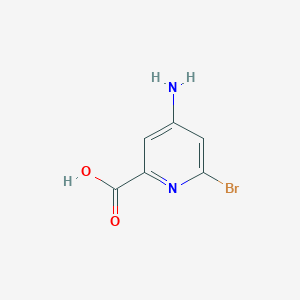
(S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid hydrochloride is a chiral amino acid derivative It is structurally related to tyrosine, an essential amino acid, and is characterized by the presence of an amino group, a hydroxyl group on the phenyl ring, and a hydrochloride salt form
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 4-hydroxyphenylacetic acid.
Amination: The carboxyl group of 4-hydroxyphenylacetic acid is converted to an amine group through reductive amination. This step involves the use of ammonia or an amine source and a reducing agent such as sodium cyanoborohydride.
Chirality Introduction:
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the starting material and intermediates.
Purification: Use of crystallization, distillation, or chromatography to purify the final product.
Quality Control: Rigorous testing to ensure the purity and enantiomeric excess of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to a quinone using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The amino group can be reduced to an alkyl group using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acid chlorides, and other nucleophiles.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alkylated amino acids.
Substitution: Ethers and esters of the amino acid.
Applications De Recherche Scientifique
(S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein synthesis.
Medicine: Investigated for its potential as a therapeutic agent in treating neurological disorders and cancer.
Industry: Utilized in the production of pharmaceuticals and as a precursor in the synthesis of bioactive compounds.
Mécanisme D'action
The mechanism of action of (S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and transport proteins.
Pathways: It can modulate biochemical pathways by acting as a substrate or inhibitor of enzymes involved in neurotransmitter synthesis and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tyrosine: An essential amino acid with a similar structure but without the hydrochloride salt form.
Phenylalanine: Another essential amino acid with a similar aromatic ring but lacking the hydroxyl group.
Uniqueness
(S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid hydrochloride is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups, which confer specific biochemical properties and reactivity.
This compound’s unique structure and properties make it a valuable tool in various fields of scientific research and industrial applications.
Propriétés
Formule moléculaire |
C9H12ClNO3 |
|---|---|
Poids moléculaire |
217.65 g/mol |
Nom IUPAC |
(3S)-3-amino-3-(4-hydroxyphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H11NO3.ClH/c10-8(5-9(12)13)6-1-3-7(11)4-2-6;/h1-4,8,11H,5,10H2,(H,12,13);1H/t8-;/m0./s1 |
Clé InChI |
POEPPQOTSQHBEI-QRPNPIFTSA-N |
SMILES isomérique |
C1=CC(=CC=C1[C@H](CC(=O)O)N)O.Cl |
SMILES canonique |
C1=CC(=CC=C1C(CC(=O)O)N)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methyl-1-(pyrimidin-5-yl)-1,7-diazaspiro[4.4]nonane](/img/structure/B11885463.png)




![1-(Phenylethynyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B11885496.png)
![6-Chlorofuro[2,3-c]quinolin-4(5H)-one](/img/structure/B11885514.png)



![2-Chloro-N-(6-methyl-5-oxo-4-azaspiro[2.4]heptan-6-yl)acetamide](/img/structure/B11885539.png)

![2,7,8-Trichloroimidazo[1,2-a]pyridine](/img/structure/B11885552.png)

